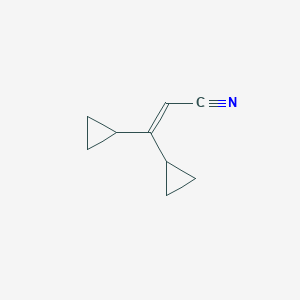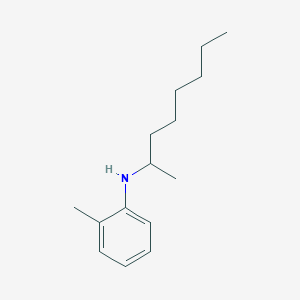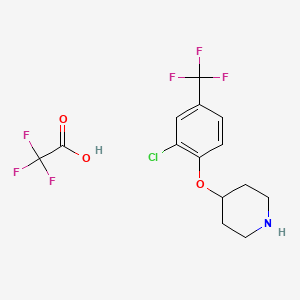
3,3-Dicyclopropylprop-2-enenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Dicyclopropylprop-2-enenitrile is an organic compound with the molecular formula C9H11N It features a unique structure with two cyclopropyl groups attached to a prop-2-enenitrile backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dicyclopropylprop-2-enenitrile typically involves the reaction of cyclopropylmethyl ketone with sodium cyanide in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol and a temperature range of 50-70°C. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity product.
化学反应分析
Types of Reactions
3,3-Dicyclopropylprop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the nitrile carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide (NaOMe) in methanol.
Major Products
Oxidation: 3,3-Dicyclopropylpropanoic acid.
Reduction: 3,3-Dicyclopropylprop-2-enamine.
Substitution: Various substituted nitriles depending on the nucleophile used.
科学研究应用
3,3-Dicyclopropylprop-2-enenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 3,3-Dicyclopropylprop-2-enenitrile involves its interaction with specific molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The cyclopropyl groups contribute to the compound’s stability and reactivity, allowing it to engage in various chemical transformations.
相似化合物的比较
Similar Compounds
3,3-Dicyclopropylpropanoic acid: Similar structure but with a carboxylic acid group instead of a nitrile.
3,3-Dicyclopropylprop-2-enamine: Similar structure but with an amine group instead of a nitrile.
Cyclopropylacetonitrile: Contains a single cyclopropyl group and a nitrile group.
Uniqueness
3,3-Dicyclopropylprop-2-enenitrile is unique due to the presence of two cyclopropyl groups, which impart distinct steric and electronic properties. This makes it a valuable compound for studying the effects of cyclopropyl groups on chemical reactivity and biological activity.
属性
CAS 编号 |
647854-14-6 |
|---|---|
分子式 |
C9H11N |
分子量 |
133.19 g/mol |
IUPAC 名称 |
3,3-dicyclopropylprop-2-enenitrile |
InChI |
InChI=1S/C9H11N/c10-6-5-9(7-1-2-7)8-3-4-8/h5,7-8H,1-4H2 |
InChI 键 |
KEJLDBITISSDEE-UHFFFAOYSA-N |
规范 SMILES |
C1CC1C(=CC#N)C2CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5h-7,9a-Epoxy-1h-pyrrolo[1,2-a]azepine](/img/structure/B12587655.png)

![S-{3,5-Dichloro-6-[(diethoxyphosphorothioyl)oxy]pyridin-2-yl}-L-cysteine](/img/structure/B12587662.png)

![3-[3-(Methanesulfonyl)phenyl]propan-1-ol](/img/structure/B12587674.png)
![1H-Indole, 1-methyl-2-[(2-propenyloxy)methyl]-](/img/structure/B12587681.png)

![5-Chloro-2-hydroxy-N-[2-methyl-5-(2-phenylbutoxy)phenyl]benzamide](/img/structure/B12587695.png)


methanone](/img/structure/B12587716.png)
![4-[(2-Hydroxyethoxy)carbonyl]benzene-1,2-dicarboxylate](/img/structure/B12587718.png)
![Methanesulfonic acid--3-[(triphenylmethyl)sulfanyl]propan-1-ol (1/1)](/img/structure/B12587719.png)
